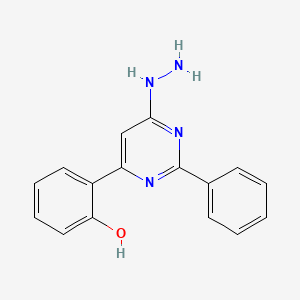![molecular formula C16H24N2O2 B5717762 N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
N,N'-[1,4-phenylenebis(methylene)]dibutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[1,4-phenylenebis(methylene)]dibutanamide, commonly known as PBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBMD is a diamide compound that is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of PBMD is not fully understood. However, studies have suggested that PBMD may act by forming hydrogen bonds with proteins and other biomolecules, leading to changes in their conformation and function. PBMD has also been shown to interact with lipid membranes, leading to changes in their properties.
Biochemical and Physiological Effects
PBMD has been shown to have various biochemical and physiological effects. Studies have shown that PBMD can inhibit the activity of enzymes, including cholinesterase and acetylcholinesterase. PBMD has also been shown to have antioxidant and anti-inflammatory properties. In addition, PBMD has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBMD has several advantages for lab experiments, including its ease of synthesis and purification, stability, and versatility. However, PBMD also has some limitations, including its limited solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
PBMD has several potential future directions for research. One potential direction is the development of PBMD-based hydrogels for drug delivery applications. Another potential direction is the development of PBMD-based polymers for tissue engineering applications. Further studies are also needed to fully understand the mechanism of action of PBMD and its potential applications in catalysis and other fields.
Métodos De Síntesis
PBMD can be synthesized using various methods, including the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde to obtain PBMD. Another method involves the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of triethylamine, followed by treatment with formaldehyde and sodium borohydride. The resulting product is then purified using chromatography to obtain pure PBMD.
Aplicaciones Científicas De Investigación
PBMD has been extensively studied for its potential applications in various fields, including drug delivery, polymer synthesis, and catalysis. PBMD has been used as a crosslinker in the synthesis of hydrogels for drug delivery applications. PBMD has also been used as a monomer in the synthesis of polymers for various applications, including tissue engineering and drug delivery. PBMD has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propiedades
IUPAC Name |
N-[[4-[(butanoylamino)methyl]phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-15(19)17-11-13-7-9-14(10-8-13)12-18-16(20)6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDJEKWFBUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)CNC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(Butanamidomethyl)phenyl]methyl}butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)



![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)